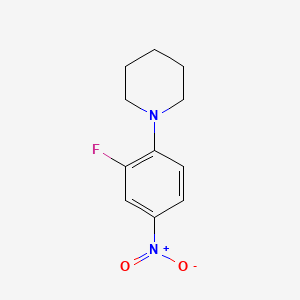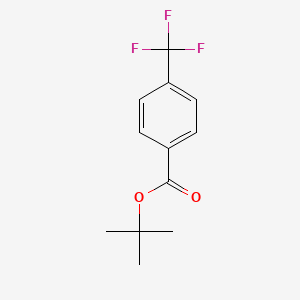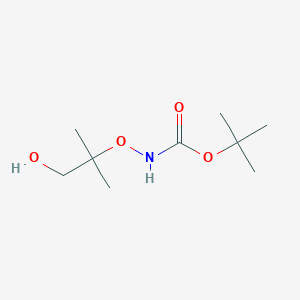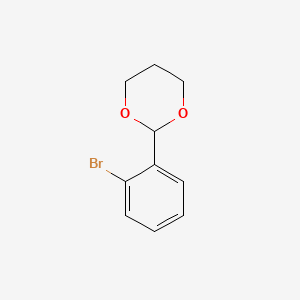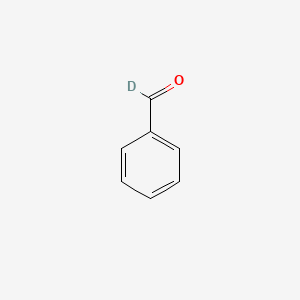
tert-butyl N-phenethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-phenethylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group attached to a methylbenzyl moiety and a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylbenzylcarbamic acid tert-butyl ester typically involves the reaction of methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methylbenzylcarbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-phenethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
tert-butyl N-phenethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of polymers and other materials where carbamate functionality is desired.
Mecanismo De Acción
The mechanism of action of methylbenzylcarbamic acid tert-butyl ester involves the formation of carbamate linkages with target molecules. This can lead to the inhibition of enzymes or modification of proteins, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzylcarbamic acid tert-butyl ester
- Methylcarbamic acid tert-butyl ester
- Phenylcarbamic acid tert-butyl ester
Uniqueness
tert-butyl N-phenethylcarbamate is unique due to the presence of both a methylbenzyl group and a tert-butyl ester group. This combination imparts specific reactivity and stability characteristics that are not found in other similar compounds. The methylbenzyl group provides additional steric hindrance and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
tert-butyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
LPXIOYIHXNPBCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





